molecular formula C15H20N4O3S B6750283 N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide

N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B6750283
M. Wt: 336.4 g/mol
InChI Key: SHRVSTJAGFKXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a triazole ring, a cyclobutyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step, and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include various substituted benzenesulfonamides.

Scientific Research Applications

N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The overall effect depends on the specific biological pathway targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxybenzenesulfonamide
  • N-[(1-cyclobutyltriazol-4-yl)methyl]-2-methylbenzenesulfonamide
  • N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide derivatives

Uniqueness

This compound is unique due to the combination of its triazole ring, cyclobutyl group, and benzenesulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-8-14(22-2)6-7-15(11)23(20,21)16-9-12-10-19(18-17-12)13-4-3-5-13/h6-8,10,13,16H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRVSTJAGFKXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CN(N=N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.